

Quantum chemical calculations for 2-Cyano-3-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Cyano-3-hydroxyquinoline

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An In-depth Technical Guide to the Quantum Chemical Analysis of **2-Cyano-3-hydroxyquinoline**

Disclaimer: As of the latest data, a dedicated, peer-reviewed computational study exclusively on **2-Cyano-3-hydroxyquinoline** is not readily available in public literature. Therefore, this technical guide outlines a comprehensive and standardized methodology for such an analysis, drawing upon established computational chemistry principles and experimental data from closely related quinoline derivatives. The quantitative data presented herein is illustrative and projected based on analogous molecular structures to provide a robust framework for researchers.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound **2-Cyano-3-hydroxyquinoline**, featuring both a nitrile (cyano) and a hydroxyl group on the quinoline scaffold, is a promising candidate for drug design and development. Understanding its molecular structure, stability, and electronic properties is paramount for predicting its reactivity, biological interactions, and potential as a therapeutic agent.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-experimental method to elucidate these properties with high accuracy.

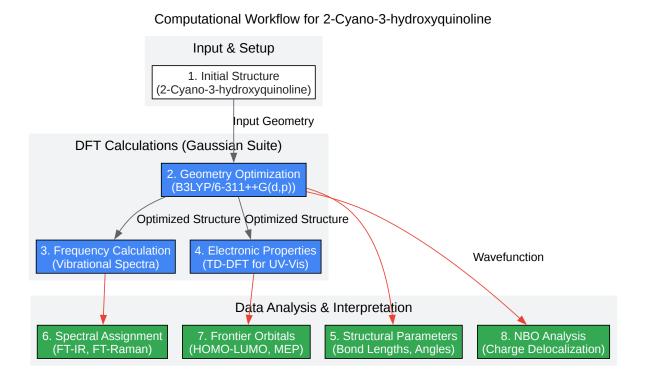
[3] These computational approaches allow for the determination of optimized molecular



geometry, vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and the analysis of frontier molecular orbitals (HOMO-LUMO).[4] This guide details the theoretical framework, computational workflow, and standard experimental protocols for a thorough investigation of **2-Cyano-3-hydroxyquinoline**.

Computational and Experimental Methodologies Quantum Chemical Calculations Protocol

The computational analysis of **2-Cyano-3-hydroxyquinoline** is designed to predict its structural and electronic characteristics. The workflow, based on standard practices for similar molecules, is visualized below.[4][5]





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A standard workflow for quantum chemical calculations using DFT.

The calculations would be performed using a program like Gaussian 09W. The molecular structure would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4] Following optimization, vibrational frequencies are calculated to predict FT-IR and FT-Raman spectra and to confirm the structure is at a true energy minimum. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra.[6] Finally, Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization and hyperconjugative interactions.[5]

Experimental Protocols

Synthesis of **2-Cyano-3-hydroxyquinoline**: A common route for synthesizing hydroxyquinolines is the Friedländer annulation or a variation thereof. A plausible approach involves the condensation of an appropriately substituted o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group, such as malononitrile, in the presence of a base catalyst. The reaction mixture is typically heated under reflux, and the resulting product is purified by recrystallization.

FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum would be recorded using a spectrometer, such as a Perkin-Elmer model, in the 4000–400 cm⁻¹ range.[4] The solid sample is prepared using the KBr pellet technique. The FT-Raman spectrum would be obtained with an instrument like a Bruker RFS-27, using a Nd:YAG laser for excitation in the 4000–100 cm⁻¹ range.[4]

UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol or methanol) to a known concentration. The absorbance is recorded across a wavelength range, typically from 200 to 800 nm, to identify the absorption maxima (λmax).[7]

Predicted Results and Discussion Optimized Molecular Geometry

The geometry optimization provides key structural parameters. The table below presents expected bond lengths and angles for **2-Cyano-3-hydroxyquinoline**, based on known values



for similar quinoline structures.[4] The planar quinoline ring is expected, with the cyano and hydroxyl groups lying in the same plane.

Parameter	Bond/Angle	Expected Value (DFT)
Bond Lengths (Å)	C2-C(N)	~1.44 Å
C≡N	~1.16 Å	
C3-O	~1.36 Å	_
О-Н	~0.97 Å	_
C-C (ring)	1.37 - 1.43 Å	_
C-H (ring)	~1.08 Å	_
Bond Angles (°)	C3-C2-C(N)	~121°
C2-C(N)-N	~179°	
C2-C3-O	~118°	_
С3-О-Н	~109°	
Dihedral Angle (°)	C4-C3-O-H	~0° (planar)

Vibrational Spectral Analysis

Vibrational analysis is crucial for identifying functional groups. The characteristic frequencies for **2-Cyano-3-hydroxyquinoline** are predicted below. Theoretical frequencies are often scaled (e.g., by 0.961 for B3LYP) to correct for anharmonicity and basis set limitations.[4]



Vibrational Mode	Functional Group	Expected Experimental Range (cm ⁻¹)	Expected Scaled DFT (cm ⁻¹)
O-H Stretch	Hydroxyl	3200 - 3400 (broad)	~3350
C-H Stretch	Aromatic Ring	3000 - 3100	~3060
C≡N Stretch	Cyano	2220 - 2260 (strong)	~2245
C=C/C=N Stretch	Quinoline Ring	1450 - 1650	1460 - 1630
O-H Bend	Hydroxyl	1350 - 1450	~1400
C-H Bend (in-plane)	Aromatic Ring	1000 - 1300	1050 - 1280
C-H Bend (out-of- plane)	Aromatic Ring	750 - 900	770 - 880

The C≡N stretching vibration is expected to be a sharp, intense band in both FT-IR and FT-Raman spectra, providing a clear marker for the nitrile group.[8] The broad O-H stretching band in the FT-IR spectrum would indicate the presence of the hydroxyl group, potentially involved in intermolecular hydrogen bonding in the solid state.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties determine the molecule's reactivity and optical characteristics. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to this analysis.

Parameter	Description	Predicted Value
λmax (nm)	Max Absorption Wavelength	~320-350 nm
HOMO Energy	Electron Donating Ability	~ -6.5 eV
LUMO Energy	Electron Accepting Ability	~ -2.0 eV
Energy Gap (ΔE)	HOMO-LUMO Gap	~ 4.5 eV



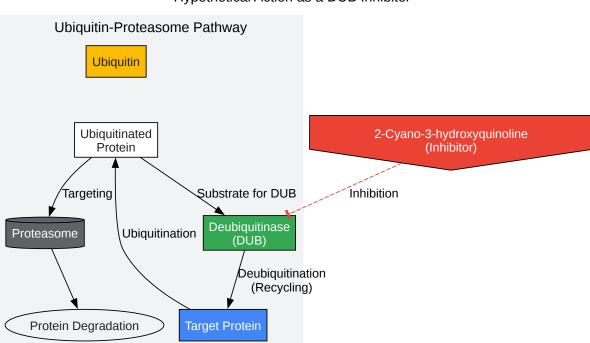
A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and polarizability.[5] The analysis of the molecular orbitals would likely show that the HOMO is localized primarily on the quinoline ring and the hydroxyl oxygen, while the LUMO is distributed across the ring system and the electron-withdrawing cyano group. This distribution is critical for understanding charge transfer within the molecule.

Potential Biological Activity and Signaling

Derivatives of quinoline are known to act as inhibitors of various enzymes and signaling pathways. Specifically, compounds with a 2-cyano-acrylamide structure, which is structurally related to the target molecule, have been identified as inhibitors of Deubiquitinase (DUB) enzymes.[9] DUBs are crucial regulators in the ubiquitin-proteasome system, which controls protein degradation and cellular signaling. Inhibition of DUBs can disrupt pathological processes, making them attractive targets in cancer and infectious disease research.

The diagram below illustrates a hypothetical mechanism where **2-Cyano-3-hydroxyquinoline** acts as a DUB inhibitor, preventing the removal of ubiquitin from a target protein and thereby marking it for degradation by the proteasome.





Hypothetical Action as a DUB Inhibitor

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Potential inhibition of a deubiquitinase (DUB) by the title compound.

Conclusion

This guide provides a comprehensive framework for the quantum chemical analysis of **2-Cyano-3-hydroxyquinoline**. By combining Density Functional Theory calculations with standard spectroscopic experiments, a deep understanding of its molecular structure, vibrational modes, and electronic behavior can be achieved. The predicted geometric and spectroscopic data serve as a benchmark for future experimental work. Furthermore, the analysis of its electronic properties and comparison with structurally similar bioactive molecules suggest its potential as an enzyme inhibitor, particularly within the ubiquitin-proteasome



system. This integrated computational and experimental approach is invaluable for guiding the rational design of novel quinoline-based therapeutic agents.

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- To cite this document: BenchChem. [Quantum chemical calculations for 2-Cyano-3-hydroxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b095622#quantum-chemical-calculations-for-2-cyano-3-hydroxyquinoline]

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